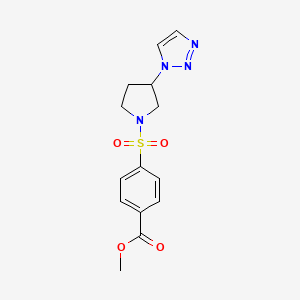

methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring via a click reaction . This is a widely used copper-catalyzed reaction of azides with alkynes . The pyrrolidine ring could be formed through a variety of methods, including cyclization reactions. The sulfonyl group and the benzoate group could be introduced through substitution reactions.Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazoles, a core component of this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Organic Synthesis

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles have been utilized in the development of several polymers . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability , which make them useful in the creation of polymers .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry due to their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .

Chemical Biology

1,2,3-Triazoles are used in chemical biology, a scientific discipline spanning the fields of chemistry and biology that involves the application of chemical techniques, tools, and methods to the study of biological systems .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging, a technique used in biological research to visualize cells and tissues .

Materials Science

1,2,3-Triazoles are used in materials science for the development of new materials .

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,3-triazole ring system have been reported to interact withacetylcholinesterase , a protein that plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter . Other triazole analogs have shown inhibitory potential against carbonic anhydrase-II enzyme .

Mode of Action

It’s known that 1,2,3-triazole compounds can inhibit acetylcholinesterase by establishing a simultaneous bond in both sides of the active site . Similarly, triazole analogs can inhibit carbonic anhydrase-II through direct binding with the active site residues of the enzyme .

Biochemical Pathways

The inhibition of acetylcholinesterase can affect the cholinergic synapses in both central and peripheral nervous systems . The inhibition of carbonic anhydrase-II can impact various physiological processes, including respiration and the transport of carbon dioxide/bicarbonate.

Pharmacokinetics

The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .

Result of Action

The inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, affecting neuronal communication . Inhibition of carbonic anhydrase-II can alter pH homeostasis and various other physiological processes.

Propiedades

IUPAC Name |

methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-22-14(19)11-2-4-13(5-3-11)23(20,21)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEQIUQXBKUJHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2453904.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B2453913.png)

![1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2453915.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2453916.png)

![Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2453918.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide](/img/structure/B2453919.png)